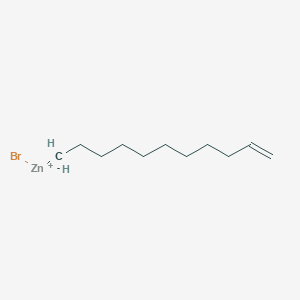
Undec-10-enylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undec-10-enylZinc bromide is an organozinc compound with the molecular formula C₁₁H₂₁BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its versatility and reactivity, making it a valuable tool in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undec-10-enylZinc bromide can be synthesized through the reaction of undec-10-enyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of zinc powder in THF.
- Addition of undec-10-enyl bromide to the zinc solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Using larger reaction vessels and more concentrated solutions.
- Employing automated systems for precise control of reaction conditions.
- Implementing purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Undec-10-enylZinc bromide undergoes various types of chemical reactions, including:
Coupling Reactions: It can participate in coupling reactions with halogenoalkanes to form long-chain alkenes.
Substitution Reactions: It can react with electrophiles to replace the zinc bromide group with other functional groups.
Common Reagents and Conditions
Copper Catalysts: Often used in coupling reactions to enhance the reactivity of this compound.
Palladium Catalysts: Utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Major Products
Long-chain Alkenes: Formed through coupling reactions.
Functionalized Alkenes: Resulting from substitution reactions with various electrophiles.
Scientific Research Applications
Undec-10-enylZinc bromide has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and biologically active compounds.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Agricultural Chemistry: Applied in the creation of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of undec-10-enylZinc bromide involves the formation of carbon-carbon bonds through nucleophilic addition or substitution reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is facilitated by the presence of the bromide ion, which stabilizes the zinc center and enhances its nucleophilicity.
Comparison with Similar Compounds
Similar Compounds
Undec-10-enylmagnesium bromide: Another organometallic compound used in similar coupling reactions.
Undec-10-enylLithium: A lithium-based reagent with similar reactivity but different handling and storage requirements.
Uniqueness
Undec-10-enylZinc bromide is unique due to its balanced reactivity and stability. Unlike magnesium and lithium-based reagents, it offers a milder reaction profile, making it suitable for sensitive substrates and complex synthetic pathways.
Properties
Molecular Formula |
C11H21BrZn |
|---|---|
Molecular Weight |
298.6 g/mol |
IUPAC Name |
bromozinc(1+);undec-1-ene |
InChI |
InChI=1S/C11H21.BrH.Zn/c1-3-5-7-9-11-10-8-6-4-2;;/h3H,1-2,4-11H2;1H;/q-1;;+2/p-1 |
InChI Key |
JKQXEAQIIGKXRR-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCCCCCCCC=C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















